4-Bromo-2,6-difluoroaniline

Catalog No.
S667464
CAS No.
67567-26-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-difluoroaniline

CAS Number

67567-26-4

Product Name

4-Bromo-2,6-difluoroaniline

IUPAC Name

4-bromo-2,6-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BFQSQUAVMNHOEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)F)Br

Synonyms

4-Bromo-2,6-difluorobenzenamine; (4-Bromo-2,6-difluorophenyl)amine; 2,6-Difluoro-4-bromoaniline; 4-Bromo-2,6-difluoroaniline; 4-Bromo-2,6-difluorobenzenamine

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Br

The exact mass of the compound 4-Bromo-2,6-difluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2,6-difluoroaniline is a highly specialized, polyfunctional halogenated aniline utilized primarily as a rigid building block in advanced organic synthesis. Structurally, it features a para-bromine atom that serves as a reliable site for palladium-catalyzed cross-coupling, alongside two ortho-fluorine atoms that sterically shield the amine and strongly withdraw electron density . This specific substitution pattern makes it an essential precursor for manufacturing hole-transporting materials in OLEDs, perovskite solar cells, and metabolically stable active pharmaceutical ingredients, where precise control over molecular orbital energy levels and amine basicity is required.

Attempting to substitute 4-Bromo-2,6-difluoroaniline with simpler analogs fundamentally compromises both process chemistry and downstream material performance. If 4-bromoaniline is used, the absence of the ortho-fluorines increases the amine's pKa from 1.11 to 3.86 , drastically increasing basicity and nucleophilicity, which alters salt-formation thresholds and fails to provide the HOMO/LUMO lowering effect required for optoelectronic applications. Conversely, substituting with 2,6-difluoroaniline removes the critical para-bromine handle, forcing manufacturers to perform a hazardous, low-yield bromination step using elemental bromine that generates unstable intermediates and significant waste .

Amine Basicity and Nucleophilicity Attenuation

The dual ortho-fluorination of 4-Bromo-2,6-difluoroaniline drastically reduces the electron density at the amine nitrogen, resulting in a predicted pKa of 1.11 . In contrast, the non-fluorinated analog 4-bromoaniline exhibits a pKa of 3.86 . This represents a reduction in basicity of over 2.7 log units. In complex multi-step syntheses, this suppressed basicity prevents unwanted amine protonation or premature salt formation under mildly acidic conditions, fundamentally altering the compound's nucleophilicity and processability compared to standard halogenated anilines.

Evidence DimensionAmine pKa (Basicity)
Target Compound Data1.11 (4-Bromo-2,6-difluoroaniline)
Comparator Or Baseline3.86 (4-bromoaniline)
Quantified Difference2.75 pKa unit reduction (over 500-fold decrease in basicity)
ConditionsStandard aqueous pKa determination/prediction

The significantly lower pKa allows chemists to perform downstream reactions under acidic conditions without premature amine protonation, improving process control.

Electrochemical Modulation for Optoelectronics

When used as a building block for hole-transporting materials (HTMs) such as quasi-planar triarylamines, the electron-withdrawing ortho-fluorine atoms of 4-Bromo-2,6-difluoroaniline systematically lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting macromolecules [1]. Compared to derivatives synthesized from 4-bromoaniline, the fluorinated derivatives exhibit improved oxidative stability and better energy level alignment for charge injection [1]. This electrochemical modulation is a strict requirement for optimizing efficiency and lifetime in modern OLED and perovskite solar cell architectures.

Evidence DimensionHOMO/LUMO Energy Levels
Target Compound DataLowered energy levels with enhanced oxidative stability
Comparator Or BaselineHigher energy levels, lower oxidative stability (4-bromoaniline derivatives)
Quantified DifferenceImproved charge injection alignment and degradation resistance
ConditionsOptoelectronic device architecture (OLEDs/Perovskite solar cells)

Procuring the fluorinated building block is mandatory for achieving the specific energy level alignment required for high-efficiency organic semiconductor devices.

Precursor Suitability and Waste Reduction in Cross-Coupling

For the synthesis of extended pi-conjugated systems or biphenyl amines, 4-Bromo-2,6-difluoroaniline provides a direct para-bromine handle for high-yield palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling . If a buyer attempts to substitute with 2,6-difluoroaniline, an upstream bromination step using elemental bromine in acetic acid is required . This bromination is complicated by the oxidative nature of bromine, which leads to unstable intermediates, significant impurity generation, and large volumes of hazardous waste. Procuring the pre-brominated target compound eliminates this highly corrosive step and improves overall synthetic yield.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect cross-coupling ready (0 additional bromination steps)
Comparator Or BaselineRequires hazardous Br2/AcOH bromination step (2,6-difluoroaniline)
Quantified DifferenceElimination of corrosive reagents and oxidation-induced impurities
ConditionsIndustrial scale-up of para-substituted fluorinated anilines

Purchasing the pre-brominated compound eliminates a highly hazardous, impurity-generating bromination step, directly improving manufacturing safety and yield.

Synthesis of Hole-Transporting Materials (HTMs) for OLEDs

Directly leveraging the HOMO/LUMO lowering effect of the ortho-fluorines, this compound is the required precursor for synthesizing conjugated quasi-planar triarylamines used in high-efficiency OLEDs and perovskite solar cells .

Development of Metabolically Stable Agrochemicals

The dual ortho-fluorination provides critical steric shielding and blocks ortho-oxidation, making this compound an ideal building block for next-generation herbicides and pesticides requiring enhanced environmental and metabolic stability .

Photo-Switchable Supramolecular Architectures

Utilized in the synthesis of specialized Pd-azobenzene complexes and azo dyes, where the specific electronic environment of the fluorinated aniline dictates the reversible photo-switching and self-assembly properties of the macromolecules .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,6-difluoroaniline

Dates

Last modified: 08-15-2023

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